N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and an imidazopyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzylamine with N-methyl-4-piperidone to form N-(4-fluorobenzyl)-1-methyl-4-piperidinamine . This intermediate is then reacted with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-1-methyl-4-piperidinamine: A related compound with a similar structure but lacking the imidazopyridazine moiety.
Pimavanserin: Another compound with a piperidine ring and fluorophenyl group, used in the treatment of Parkinson’s disease psychosis.
Uniqueness
N-[(4-fluorophenyl)methyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24FN5O2 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C21H24FN5O2/c1-15-13-27-19(24-15)6-7-20(25-27)29-14-17-8-10-26(11-9-17)21(28)23-12-16-2-4-18(22)5-3-16/h2-7,13,17H,8-12,14H2,1H3,(H,23,28) |
InChI Key |
UPILJFJFJUJTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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